5-Bromo-7-ethynyl-2,3-dihydrobenzofuran
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Overview
Description
5-Bromo-7-ethynyl-2,3-dihydrobenzofuran: is a chemical compound with the molecular formula C10H7BrO and a molecular weight of 223.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and palladium-catalyzed coupling reactions for the ethynylation step .
Industrial Production Methods
While specific industrial production methods for 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-ethynyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Base (e.g., Triethylamine): Often used to neutralize acids formed during reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzofuran derivatives with potential biological activities .
Scientific Research Applications
5-Bromo-7-ethynyl-2,3-dihydrobenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit anticancer activities by inhibiting cell growth and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: A closely related compound with similar structural features.
7-Bromo-5-ethynyl-2,3-dihydrobenzofuran: Another derivative with an ethynyl group at a different position.
Uniqueness
5-Bromo-7-ethynyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activities.
Biological Activity
5-Bromo-7-ethynyl-2,3-dihydrobenzofuran is a compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique benzofuran core, which contributes to its biological properties. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H7BrO |
Molecular Weight | 227.07 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Anticancer Properties
The anticancer potential of benzofuran derivatives has been explored in various studies. For example, compounds with similar structures have shown the ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and interaction with specific proteins .
A notable case study involved the synthesis of dibenzofuran derivatives that were tested against Mycobacterium tuberculosis, showing promising results as potent inhibitors . Although direct studies on this compound are scarce, its structural framework suggests it could exhibit similar anticancer properties.
The biological activity of this compound may involve several mechanisms:
- Cell Cycle Arrest : Compounds in this class can interfere with the normal cell cycle, leading to apoptosis.
- Antimicrobial Action : The disruption of microbial membrane integrity is a common mechanism observed in related compounds.
- Targeting Signaling Pathways : Interaction with specific signaling pathways may enhance its therapeutic effects.
Study Overview
A recent study investigated the synthesis and biological evaluation of various benzofuran derivatives, including those structurally related to this compound. The study highlighted:
Compound | Activity | MIC (µM) |
---|---|---|
Dehydro-δ-viniferin | Antimicrobial | 4.42 |
Simplified analogs (lacking key moieties) | Reduced activity | Up to 743 |
The findings emphasized the importance of maintaining the integrity of the benzofuran structure for optimal biological activity .
Properties
Molecular Formula |
C10H7BrO |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H7BrO/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h1,5-6H,3-4H2 |
InChI Key |
SQJBTXZEOARYHW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC2=C1OCC2)Br |
Origin of Product |
United States |
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